Product packaging for Microsclerodermin C(Cat. No.:)

Microsclerodermin C

Cat. No.: B1240808
M. Wt: 912.3 g/mol
InChI Key: BWRFSSYTTNCHNF-DMBQBUBNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Microsclerodermin C is a member of the microsclerodermin family, a class of cyclic hexapeptides isolated from marine sponges such as Microscleroderma species . These compounds are a source of significant research interest due to their potent biological activities and complex molecular architecture. As a research reagent, this compound provides scientists with a valuable tool for probing fundamental biological processes and developing new therapeutic strategies. The core research value of this compound lies in its dual potential as an antifungal and an anticancer agent. Like its structural analogs Microsclerodermin A and B, it demonstrates strong in vitro activity against opportunistic fungal pathogens such as Candida albicans , Cryptococcus neoformans , and Aspergillus fumigatus . Concurrently, compounds within the microsclerodermin family exhibit potent antiproliferative effects, inhibiting the growth of various human cancer cell lines . Related compounds, such as Microsclerodermin A, have been identified as novel inhibitors of the nuclear factor kappa B (NF-κB) pathway, a key mediator of inflammation and cell survival that is often constitutively activated in cancers, including pancreatic cancer . This suggests a potential mechanism through which this compound may induce apoptosis in malignant cells. This product is intended for research purposes by qualified laboratory personnel. It is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H50ClN9O13 B1240808 Microsclerodermin C

Properties

Molecular Formula

C41H50ClN9O13

Molecular Weight

912.3 g/mol

IUPAC Name

6-chloro-3-[[(1R,4S,5R,9R,16R,23R)-5-[(E,1S,2S)-1,2-dihydroxy-5-phenylpent-4-enyl]-4,9,23-trihydroxy-20-methyl-3,7,12,15,18,21,25-heptaoxo-2,6,11,14,17,20,24-heptazabicyclo[21.3.0]hexacosan-16-yl]methyl]indole-1-carboxamide

InChI

InChI=1S/C41H50ClN9O13/c1-50-20-33(57)46-26(12-22-19-51(40(43)63)27-13-23(42)10-11-25(22)27)38(61)45-18-32(56)44-17-24(52)14-30(54)48-35(36(59)28(53)9-5-8-21-6-3-2-4-7-21)37(60)39(62)47-29-15-31(55)49-41(29,64)16-34(50)58/h2-8,10-11,13,19,24,26,28-29,35-37,52-53,59-60,64H,9,12,14-18,20H2,1H3,(H2,43,63)(H,44,56)(H,45,61)(H,46,57)(H,47,62)(H,48,54)(H,49,55)/b8-5+/t24-,26-,28+,29-,35-,36-,37+,41-/m1/s1

InChI Key

BWRFSSYTTNCHNF-DMBQBUBNSA-N

Isomeric SMILES

CN1CC(=O)N[C@@H](C(=O)NCC(=O)NC[C@@H](CC(=O)N[C@@H]([C@@H](C(=O)N[C@@H]2CC(=O)N[C@]2(CC1=O)O)O)[C@@H]([C@H](C/C=C/C3=CC=CC=C3)O)O)O)CC4=CN(C5=C4C=CC(=C5)Cl)C(=O)N

Canonical SMILES

CN1CC(=O)NC(C(=O)NCC(=O)NCC(CC(=O)NC(C(C(=O)NC2CC(=O)NC2(CC1=O)O)O)C(C(CC=CC3=CC=CC=C3)O)O)O)CC4=CN(C5=C4C=CC(=C5)Cl)C(=O)N

Synonyms

microsclerodermin C

Origin of Product

United States

Discovery, Isolation, and Elucidation of Natural Producers of Microsclerodermin C

Historical Account of Microsclerodermin C Discovery

This compound was first identified as part of a group of novel cyclic peptides, the microsclerodermins, which were initially isolated from marine sponges. These compounds, including this compound, were discovered during screenings of marine organisms for new bioactive molecules. nih.govacs.org The initial reports highlighted their potent antifungal activities. nih.govacs.orgacs.org Specifically, this compound was reported to inhibit the growth of Candida albicans. mdpi.comnih.gov The discovery of these compounds from lithistid sponges, a group known for producing complex and bioactive natural products, marked a significant finding in marine natural product chemistry. acs.orgird.fr

Isolation Methodologies from Marine Invertebrate Sources

The isolation of this compound and its analogs from their original marine sources involves a multi-step process heavily reliant on chromatographic techniques.

Sponge Species as Original Producers (e.g., Microscleroderma sp., Theonella sp.)

This compound was originally isolated from the lithistid marine sponges of the genera Microscleroderma and Theonella. acs.orgu-tokyo.ac.jpnih.gov These sponges were collected from various marine environments, including deep-water locations. ird.frmdpi.com For instance, Microscleroderma sp. was collected from the Norfolk Rise near New Caledonia at a depth of 1000 feet, while other specimens have been sourced from waters off Palau and Japan. ird.fru-tokyo.ac.jpmdpi.com Another species, Theonella cupola, collected in Okinawa, was also found to produce related compounds. mdpi.com More recently, new microsclerodermins have been isolated from the deep-sea sponges Pachastrella sp. and Microscleroderma sp. digitellinc.com

Bioassay-Guided Fractionation Techniques

The process of isolating this compound is typically guided by bioassays that test for specific biological activities, such as antifungal properties. mdpi.comird.fr The initial step involves the extraction of the freeze-dried sponge material using a sequence of solvents, such as hexanes, ethyl acetate, and aqueous acetonitrile. ird.fr The crude extract that shows bioactivity is then subjected to a series of chromatographic separations. dovepress.com

This bioassay-guided fractionation commonly employs reversed-phase column chromatography to separate the extract into fractions. dovepress.com The active fractions are then further purified using high-performance liquid chromatography (HPLC), often on a C-18 column, to yield the pure compounds. dovepress.comnih.gov The identification of the isolated compounds is confirmed through spectroscopic analysis, including NMR and mass spectrometry. dovepress.comnih.gov

Identification and Characterization of Terrestrial Microbial Producers

A significant breakthrough in the study of microsclerodermins was the discovery of their production by terrestrial microorganisms, challenging the notion that these compounds were exclusive to marine environments. nih.govresearchgate.net

Myxobacteria as Alternative Biosynthetic Sources (e.g., Sorangium sp., Jahnella sp., Chondromyces sp.)

Terrestrial myxobacteria have been identified as prolific producers of microsclerodermins. nih.govresearchgate.net Strains from the genera Sorangium, Jahnella, and Chondromyces have all been shown to produce various microsclerodermin analogs. acs.orgnih.govresearchgate.net For example, Sorangium cellulosum So ce38 was found to produce microsclerodermin derivatives. nih.govresearchgate.netuni-saarland.de Similarly, Jahnella sp. and Chondromyces sp. have been identified as producers of these compounds, including microsclerodermin D. u-tokyo.ac.jpnih.govresearchgate.net This discovery has opened up new avenues for the production of these valuable compounds, as myxobacteria are more amenable to cultivation and genetic manipulation than their marine sponge hosts. nih.govresearchgate.net

Evidence of Identical Compounds from Terrestrial and Marine Habitats

Remarkably, identical microsclerodermin compounds have been isolated from both marine sponges and terrestrial myxobacteria. nih.govresearchgate.net For instance, microsclerodermin D, originally found in Microscleroderma and Theonella sponges, was also isolated from the terrestrial myxobacteria Chondromyces sp. and Jahnella sp. nih.govresearchgate.net This finding provides strong evidence that the true producers of these compounds may be symbiotic bacteria living within the sponges. nih.govresearchgate.net The presence of myxobacteria-like symbionts in sponge metagenomes further supports this hypothesis. nih.govresearchgate.net This convergence of natural product chemistry between marine and terrestrial habitats underscores the potential for microbial production of compounds previously thought to be of marine origin. researchgate.netuni-saarland.deresearchgate.netuni-saarland.de

Implications of Symbiotic Relationships in Natural Product Origin

A growing body of evidence suggests that many marine natural products, including the microsclerodermins, are not produced by the sponge itself but by symbiotic microorganisms residing within the sponge tissue. ird.frmdpi.com Sponges are known to host a diverse array of microorganisms, including bacteria, archaea, and cyanobacteria, forming what is known as a holobiont. mdpi.com These symbiotic relationships can be mutualistic, commensalistic, or parasitic. asm.org

The discovery of microsclerodermins in terrestrial myxobacteria has provided strong evidence for the microbial origin of these compounds. researchgate.net For example, a derivative of microsclerodermin was isolated from a terrestrial myxobacterium, marking a rare instance of the same compound being found in both marine and terrestrial sources. researchgate.net This finding suggests that symbiotic microorganisms may be the true producers of these peptides, with the sponge providing a suitable environment for their growth and production of these complex molecules. researchgate.net The identification of biosynthetic gene clusters for microsclerodermins in the genomes of myxobacteria like Sorangium and Jahnella further solidifies this hypothesis. researchgate.net

Analytical Methodologies for Compound Identification and Purity Assessment

The isolation and structural elucidation of this compound and its analogs rely on a combination of sophisticated chromatographic and spectroscopic techniques.

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) in Structural Assignment

Spectroscopic methods are indispensable for determining the complex chemical structures of natural products like this compound. tib.eulehigh.edu

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its elemental composition. lehigh.eduuvic.ca High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the molecular formula. researchgate.net Tandem mass spectrometry (MS/MS) is used to fragment the molecule and obtain structural information from the resulting fragment ions. oup.com

The combination of NMR and MS data is often essential for the unambiguous identification and structural elucidation of complex natural products. nih.gov

Chromatographic Methods in Isolation and Characterization

Chromatographic techniques are fundamental for the separation and purification of individual compounds from complex natural product extracts. tjnpr.org

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the isolation and purification of microsclerodermins. nih.gov Reversed-phase HPLC, often using a C18 column, is a common method for separating these peptides based on their polarity. tjnpr.orgdovepress.com The use of different solvent gradients allows for the effective separation of closely related analogs. tjnpr.org Preparative HPLC (prep-HPLC) is employed to isolate larger quantities of the pure compound for structural elucidation and biological testing. tjnpr.org

Other Chromatographic Techniques: In addition to HPLC, other chromatographic methods such as column chromatography over silica (B1680970) gel or other stationary phases are often used in the initial fractionation of the crude extract. nih.govathmsi.org These techniques help to simplify the mixture before final purification by HPLC.

The purity of the isolated compound is typically assessed by analytical HPLC, where a sharp, symmetrical peak indicates a high degree of purity. tjnpr.org

Biosynthetic Pathways and Genetic Insights into Microsclerodermin C Formation

General Principles of Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS/NRPS) Biosynthesis

The formation of complex natural products like Microsclerodermin C is often orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). researchgate.netacs.org These enzymatic assembly lines are modular in nature, with each module responsible for the incorporation and modification of a specific building block. mdpi.comu-tokyo.ac.jp

In a typical PKS/NRPS hybrid system, the PKS modules are responsible for synthesizing the polyketide portion of the molecule by sequential condensation of small carboxylic acid units, such as malonyl-CoA or methylmalonyl-CoA. nih.govmdpi.com Each PKS module minimally contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. mdpi.com Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), can be present to modify the growing polyketide chain. nih.gov

Concurrently, the NRPS modules incorporate amino acid monomers into the growing chain. mdpi.comu-tokyo.ac.jp A standard NRPS module consists of an adenylation (A) domain, which selects and activates a specific amino acid, a peptidyl carrier protein (PCP) or thiolation (T) domain, which holds the activated amino acid, and a condensation (C) domain, which catalyzes peptide bond formation. mdpi.comu-tokyo.ac.jp The final product is typically released from the enzyme complex by a thioesterase (TE) domain, which can catalyze cyclization or hydrolysis. mdpi.com The combination of PKS and NRPS modules allows for the creation of a vast diversity of chemical structures with a wide range of biological activities. researchgate.netacs.org

Identification and Analysis of this compound Biosynthetic Gene Clusters

The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). The identification and analysis of these clusters in various producing organisms have provided profound insights into the molecule's formation.

Genome Mining and Retro-biosynthetic Approaches

The discovery of the microsclerodermin (msc) biosynthetic gene cluster was achieved through a combination of genome mining and retro-biosynthetic analysis. researchgate.netacs.org Initially, researchers utilized the known structure of microsclerodermins to predict the types of enzymatic domains that would be required for their assembly. This retro-biosynthetic approach guided the search for corresponding genes within the genomes of known producing organisms. researchgate.netacs.org

By searching the genomes of the terrestrial myxobacteria Jahnella sp. Msr9139 and Sorangium cellulosum So ce38, which produce microsclerodermin derivatives, a putative msc gene cluster was identified. researchgate.netacs.orgnih.gov This was further confirmed through targeted mutagenesis of the gene cluster in S. cellulosum So ce38, which abolished the production of microsclerodermins. researchgate.netnih.gov This genome mining approach has been instrumental in identifying BGCs for a variety of natural products in different organisms. nih.govmichaelskinnider.comuni-saarland.de

Genetic Organization of Biosynthetic Machinery (e.g., msc gene cluster in Jahnella sp., Sorangium sp.)

The msc gene cluster in Jahnella sp. spans approximately 62 kb and contains 14 coding sequences. nih.gov A similar cluster is found in Sorangium cellulosum So ce38. researchgate.netuni-saarland.de The core of the biosynthetic machinery consists of a hybrid PKS/NRPS system encoded by the msc genes. researchgate.netacs.org

In Jahnella sp., the cluster is organized into several genes, including mscA through mscI, which encode the core PKS and NRPS modules. researchgate.net Specifically, the cluster comprises five type I PKS genes (mscA, B, C, D, G), two NRPS genes (mscF, H), and a hybrid NRPS/PKS gene (mscI). nih.gov Additionally, the cluster contains genes for tailoring enzymes, such as a putative amidohydrolase (mscE), a type II thioesterase (mscJ), a tryptophan halogenase (mscL), an Fe(II)/α-ketoglutarate-dependent oxygenase (mscM), and a methyltransferase (mscN), which are responsible for post-assembly modifications. nih.gov A major facilitator superfamily transporter gene (mscK) is also present, likely involved in exporting the final product. nih.gov The organization of the msc gene cluster in Sorangium sp. is highly similar, with some differences that account for the structural variations observed in the microsclerodermin derivatives produced by this strain. uni-saarland.deuni-saarland.de

Elucidation of Precursor Incorporation and Assembly Logic

The precise sequence of events in this compound biosynthesis, from the initial building blocks to the final complex structure, has been pieced together through a combination of experimental and in silico analyses.

Isotope-Labeled Feeding Experiments (e.g., Asparagine, Phenylalanine incorporation)

Feeding studies using isotope-labeled precursors have been crucial in confirming the building blocks of the microsclerodermin scaffold. researchgate.net Experiments with labeled L-asparagine and L-phenylalanine demonstrated their direct incorporation into the molecule. researchgate.netnih.gov Specifically, feeding with ring-labeled ¹³C₆-L-phenylalanine resulted in a mass increase corresponding to the incorporation of the entire phenyl ring, while experiments with fully labeled ¹⁵N,¹³C₉-L-phenylalanine showed the incorporation of the α- and β-carbon atoms of the phenylalanine side chain. uni-saarland.de These findings provided direct evidence for the involvement of these amino acids as precursors in the NRPS-mediated part of the biosynthesis. researchgate.netnih.gov

Proposed Enzymatic Steps and Module Functions

Based on the genetic organization of the msc gene cluster and the results of isotope-labeling studies, a detailed biosynthetic pathway for microsclerodermins has been proposed. researchgate.netacs.orgnih.gov The assembly process is initiated by the loading of a starter unit onto the first PKS module. nih.gov The growing polyketide chain is then extended through the sequential action of three PKS modules and five NRPS modules. researchgate.net

The PKS modules are responsible for synthesizing the polyketide portion of the molecule. The NRPS modules incorporate the amino acid precursors. For instance, the MscF module contains unusual domains, including an aminotransferase (AMT) and a monooxygenase, which are proposed to be involved in the formation of a β-amino moiety that participates in the final macrolactamization. researchgate.net The final cyclization and release of the molecule are likely catalyzed by a thioesterase domain. mdpi.com Subsequent modifications by tailoring enzymes, such as the halogenase MscL and the oxygenase MscM, lead to the final structure of this compound and its analogs. researchgate.netnih.gov

Post-Translational Modifications and Tailoring Enzymes

The biosynthesis of this compound, like many complex natural products, does not conclude with the primary assembly of its peptide-polyketide backbone. Instead, a series of post-translational modifications (PTMs) are crucial for crafting the final, biologically active molecule. wikipedia.orgthermofisher.com These modifications are carried out by a suite of specialized "tailoring" enzymes encoded within the microsclerodermin (msc) biosynthetic gene cluster. nih.govnih.gov These enzymes introduce chemical diversity and are responsible for key structural features of the microsclerodermin family, including halogenation, methylation, and the formation of the distinctive pyrrolidinone ring. nih.govresearchgate.netacs.org

Role of Halogenases and Methyltransferases in Structural Diversification

The structural variety observed among the different microsclerodermin analogs is largely attributable to the activity of tailoring enzymes such as halogenases and methyltransferases. nih.govacs.org These enzymes modify the core scaffold after its assembly by the nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery.

A key tailoring enzyme in the biosynthesis of many microsclerodermins is a tryptophan halogenase, encoded by the mscL gene. nih.govresearchgate.net This flavin-dependent halogenase is responsible for the chlorination of the tryptophan residue, a modification seen in several microsclerodermin derivatives. researchgate.netacs.org The timing of this halogenation is thought to be a post-synthase event, occurring after the full peptide has been assembled. nih.govu-tokyo.ac.jp The presence and activity of this halogenase are a primary driver of structural diversification within the microsclerodermin family.

In addition to halogenation, methylation also plays a significant role in the diversification of these compounds. The mscN gene encodes a SAM-dependent methyltransferase. researchgate.net This enzyme is responsible for the N-methylation of the glycine (B1666218) residue adjacent to the pyrrolidone ring. uni-saarland.de Furthermore, MscN, in conjunction with the Fe(II)/α-ketoglutarate dependent dioxygenase MscM, is implicated in the oxidation and methylation of the pyrrolidone ring itself, further contributing to the array of microsclerodermin structures. researchgate.net

The specificities and activities of these tailoring enzymes can differ between producer organisms, leading to the production of a suite of related but distinct microsclerodermin compounds.

Mechanistic Aspects of Pyrrolidinone Ring Formation

A particularly noteworthy feature of the microsclerodermin structure is the unusual pyrrolidinone ring. The formation of this five-membered lactam ring is a complex process involving several enzymatic steps. nih.govu-tokyo.ac.jp Isotope-labeling studies have indicated that an asparagine unit is a key precursor for this moiety. nih.gov

The proposed biosynthetic pathway suggests that after the PKS-derived portion of the molecule is passed to the first NRPS module, two specialized domains come into play. nih.govu-tokyo.ac.jp These domains, which show homology to an aminotransferase and a monooxygenase, are thought to oxidize the β-hydroxyl group of an amino acid precursor to a β-keto group. nih.govmdpi.com This is followed by a conversion to a β-amino group. nih.govu-tokyo.ac.jp

The subsequent cyclization to form the pyrrolidinone ring is thought to be catalyzed by the enzyme MscE, which is annotated as a putative amidohydrolase. nih.gov This cyclization event is a critical step in the formation of the microsclerodermin core structure. The stereochemistry of the pyrrolidinone ring can vary among different microsclerodermin analogs, with some studies noting an inversion of configuration at one of the chiral centers during biosynthesis, suggesting a nuanced enzymatic control over this process. researchgate.net

Comparative Biosynthesis Across Different Producer Organisms

Initially discovered in marine sponges of the genera Microscleroderma and Theonella, microsclerodermins were later found to be produced by terrestrial myxobacteria, including species of Jahnella, Sorangium, and Chondromyces. researchgate.netacs.org This discovery has led to the understanding that the true producers of these compounds are likely bacterial symbionts within the sponges. researchgate.netu-tokyo.ac.jp

For instance, the msc gene cluster in Jahnella sp. spans approximately 62 kb and contains 14 coding sequences, including genes for PKS and NRPS modules, as well as the tailoring enzymes discussed previously. nih.gov The gene cluster in S. cellulosum is of a similar size, around 58 kb. researchgate.net Differences in the specific domains within the PKS and NRPS modules, as well as variations in the tailoring enzymes, are thought to account for the production of different microsclerodermin derivatives by these organisms. uni-saarland.de

The discovery of microsclerodermin production in terrestrial myxobacteria has been significant for several reasons. It challenges the notion that marine environments harbor chemically unique natural products. researchgate.net Moreover, these terrestrial producers are more amenable to laboratory cultivation and genetic manipulation, which facilitates the study of the biosynthetic pathways and provides a more accessible source for these potent antifungal compounds. researchgate.netacs.org

Below is a table summarizing the key genes and their functions within the microsclerodermin biosynthetic gene cluster, based on findings from Jahnella sp. and Sorangium cellulosum.

GeneEncoded Protein/DomainProposed Function in Microsclerodermin Biosynthesis
mscA, mscB, mscC, mscD, mscGType I Polyketide Synthases (PKS)Assembly of the polyketide portion of the backbone.
mscF, mscHNonribosomal Peptide Synthetases (NRPS)Incorporation of amino acid residues into the peptide backbone.
mscINRPS/PKS HybridHybrid module involved in both peptide and polyketide chain elongation.
mscEPutative AmidohydrolaseCatalyzes the cyclization to form the pyrrolidinone ring.
mscJType II ThioesteraseLikely involved in the release or processing of the final product.
mscKMajor Facilitator Superfamily (MFS) TransporterPotentially involved in the export of microsclerodermin out of the cell.
mscLTryptophan HalogenaseHalogenation (chlorination) of the tryptophan residue.
mscMFe(II)/α-ketoglutarate-dependent OxygenaseInvolved in the oxidation of the pyrrolidone ring.
mscNS-adenosylmethionine (SAM)-dependent MethyltransferaseN-methylation of the glycine residue and potential methylation of the pyrrolidone ring.

Biological Activities and Mechanistic Investigations of Microsclerodermin C

Antifungal Efficacy and Spectrum of Activity

Microsclerodermin C has demonstrated notable antifungal properties, particularly against opportunistic fungal pathogens that pose a significant threat to human health.

Activity Against Candida albicans and Other Fungal Pathogens

Candida albicans is a major cause of fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis, especially in immunocompromised individuals. plos.orgfrontiersin.org this compound has been shown to inhibit the growth of Candida albicans. nih.gov This activity is part of a broader spectrum of antifungal effects exhibited by compounds derived from marine sponges. nih.gov The emergence of drug-resistant Candida strains underscores the urgent need for novel antifungal agents like this compound. plos.org

The cell wall of fungi, a structure not present in human cells, represents a key target for antifungal drugs. thefungalthreat.com Its unique composition provides a selective target, potentially minimizing toxicity to human cells. thefungalthreat.com

Cellular and Molecular Responses in Fungal Systems

The precise molecular mechanisms by which this compound exerts its antifungal effects are an area of ongoing investigation. Generally, antifungal peptides can disrupt the fungal cell membrane, leading to increased permeability and leakage of cellular contents. researchgate.net The interaction with specific components of the fungal cell membrane, such as ergosterol (B1671047) or glucosylceramide, can contribute to their selective toxicity towards fungi. researchgate.net

Innate immune cells in humans, such as dendritic cells and macrophages, recognize fungal pathogens by binding to specific components of their cell walls through pattern recognition receptors (PRRs). immunology.org This recognition triggers a signaling cascade that leads to the activation of an adaptive immune response, primarily driven by Th1 and Th17 cells, which are crucial for clearing fungal infections. immunology.org Understanding these interactions provides a basis for developing new therapeutic strategies.

Antiprofilerative and Cytotoxic Activities in Cancer Cell Lines

Beyond its antifungal properties, this compound has demonstrated significant antiproliferative and cytotoxic effects against a variety of cancer cell lines, highlighting its potential as a lead compound in oncology research.

Efficacy in Diverse Cancer Cell Lines (e.g., HCT-116, Pancreatic Cancer Cells, HeLa Cells)

This compound and its analogs have shown potent cytotoxic activity against several human cancer cell lines. For instance, Microsclerodermin A, a related compound, was found to induce apoptosis in pancreatic cancer cell lines AsPC-1, BxPC-3, and PANC-1. nih.govmdpi.com Congeners of Microsclerodermins, specifically Microsclerodermins N and O, exhibited cytotoxic activity against HeLa (human cervical cancer) cells. mdpi.com Furthermore, related marine peptides have demonstrated significant cytotoxicity against HCT-116 (human colon cancer) cells. mdpi.comnih.gov

Cell LineCancer TypeCompoundIC50 Value
AsPC-1Pancreatic CancerMicrosclerodermin A2.3 µM mdpi.com
BxPC-3Pancreatic CancerMicrosclerodermin A0.8 µM mdpi.com
PANC-1Pancreatic CancerMicrosclerodermin A4.3 µM mdpi.com
HeLaCervical CancerMicrosclerodermin N0.77 mM mdpi.com
HeLaCervical CancerMicrosclerodermin O0.81 mM mdpi.com
HCT-116Colon CancerLucentamycin A0.20 µM mdpi.com
HCT-116Colon CancerLucentamycin B11 µM mdpi.com
HCT-116Colon CancerBelamide A0.74 µM encyclopedia.pub

Cell-Based Assays for Proliferation Inhibition

The antiproliferative effects of compounds like this compound are typically evaluated using cell-based assays that measure cell viability and growth. creative-diagnostics.com Common methods include colorimetric assays like the MTT assay, which measures the metabolic activity of viable cells. fn-test.com In this assay, a tetrazolium salt is reduced by metabolically active cells to form a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells. creative-diagnostics.comfn-test.com Other techniques include fluorescence-based assays and luminescence-based assays that measure ATP levels as an indicator of cell viability. creative-diagnostics.com These assays allow for the determination of the IC50 value, which is the concentration of a compound that inhibits cell proliferation by 50%. reactionbiology.com

Molecular Mechanisms of Action

The anticancer activity of the microsclerodermin class of compounds appears to be multifaceted, involving the modulation of key cellular signaling pathways. Research on Microsclerodermin A has revealed that it can inhibit the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a protein complex that plays a critical role in regulating the immune response to infection and is also implicated in cancer development and progression. nih.govnih.gov In many cancer cells, including pancreatic cancer, NF-κB is constitutively active, promoting cell survival and proliferation. nih.gov By inhibiting NF-κB, Microsclerodermin A can induce apoptosis in these cancer cells. nih.gov

Further investigations into the molecular targets of microsclerodermins are necessary to fully elucidate their mechanisms of action and to guide the development of these promising natural products into effective therapeutic agents.

Modulation of Signaling Pathways (e.g., Nuclear Factor Kappa B (NF-κB) Inhibition)

This compound has been identified as a novel inhibitor of the Nuclear Factor Kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of over 500 genes involved in processes such as inflammation, cell survival, and cell cycle progression. nih.govnih.gov In many types of cancer, NF-κB is constitutively active, contributing to the resistance of cancer cells to apoptosis and their high metastatic potential. nih.govnih.gov

Studies have shown that Microsclerodermin A, a closely related compound, inhibits the transcriptional activity of NF-κB. nih.govnih.gov In a reporter cell line, Microsclerodermin A demonstrated a 50% inhibitory concentration (IC₅₀) of 1.2 μM for NF-κB activity. nih.gov Furthermore, it was observed to reduce the levels of phosphorylated (active) p65, a subunit of NF-κB, in the AsPC-1 pancreatic cancer cell line. nih.govresearchgate.net This inhibition of NF-κB activity is significant as it presents a potential avenue for cancer therapy. nih.gov

Induction of Apoptosis and Related Cellular Events (e.g., Caspase Activation, Bcl-2/Bax modulation)

A key biological activity of this compound and its analogs is the induction of apoptosis, or programmed cell death, in cancer cells. Research has demonstrated that Microsclerodermin A significantly induces apoptosis in various pancreatic cancer cell lines, including AsPC-1, BxPC-3, and PANC-1. nih.govnih.gov

The process of apoptosis is intricately regulated by a family of proteins known as the Bcl-2 family. frontiersin.org This family includes both anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax. frontiersin.orgnih.gov The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. nih.gov An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases, ultimately leading to cell death. nih.govmdpi.com

The activation of caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis. mdpi.com These "executioner" caspases are responsible for the cleavage of various cellular proteins, leading to the characteristic morphological changes of apoptosis. mdpi.com While the direct effect of this compound on the Bax/Bcl-2 ratio and specific caspase activation requires further detailed investigation, its ability to induce apoptosis strongly suggests an involvement of these key molecular players.

Effects on Cell Cycle Progression

The cell cycle is a tightly regulated process that ensures the faithful duplication of cells. rockefeller.edu It is controlled by a series of checkpoints and regulatory molecules, including cyclins and cyclin-dependent kinases (Cdks). pressbooks.pub The NF-κB pathway, which is inhibited by this compound, plays a role in regulating cell cycle progression. nih.govnih.gov By inhibiting NF-κB, this compound may indirectly influence the cell cycle, potentially leading to cell cycle arrest and preventing the proliferation of cancer cells. The precise mechanisms by which this compound affects the various phases of the cell cycle are an area of ongoing research.

Potential Involvement of Glycogen (B147801) Synthase Kinase 3β Pathway

There is evidence to suggest that the inhibitory effect of this compound on NF-κB may be mediated through the Glycogen Synthase Kinase 3β (GSK-3β) pathway. nih.govnih.gov GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including the regulation of glycogen synthesis, cell proliferation, and apoptosis. plos.org

In studies with Microsclerodermin A, treatment of AsPC-1 cells led to an increase in the levels of phosphorylated (inactive) GSK-3β. nih.gov This inactivation of GSK-3β is known to lead to the inactivation of NF-κB and the induction of apoptosis in pancreatic cancer cells. nih.gov Furthermore, an increase in phosphorylated AKT, which is upstream and responsible for phosphorylating GSK-3β, was also observed. nih.gov These findings point towards a potential mechanism where this compound modulates the GSK-3β pathway to exert its anti-cancer effects. nih.govresearchgate.net

Anti-inflammatory Modulatory Effects (if linked to NF-kB inhibition)

The inhibition of the NF-κB pathway by this compound also underlies its potential anti-inflammatory effects. researchgate.net Chronic inflammation is a known facilitator of cancer growth, and NF-κB is a key mediator of the inflammatory response. nih.gov By suppressing NF-κB activation, this compound can potentially reduce the production of pro-inflammatory cytokines and other inflammatory mediators. ecrjournal.com For instance, treatment of AsPC-1 cells with Microsclerodermin A resulted in an increased production of Interleukin-8 (IL-8), a cytokine, without a corresponding induction of angiogenic factors. nih.govnih.gov This modulation of the inflammatory response, linked to NF-κB inhibition, further highlights the therapeutic potential of this compound.

Structure Activity Relationship Sar Studies of Microsclerodermin C and Analogs

Correlating Structural Features with Biological Potency

The biological potency of microsclerodermins is intricately linked to their structural features, with minor modifications to the peptide backbone or side chains leading to significant variations in activity. The primary biological activities investigated for this class of compounds are their antifungal and cytotoxic effects.

Microsclerodermin C has demonstrated notable antifungal activity, particularly against Candida albicans. nih.gov When compared to its analogs, this compound is often among the most potent. For instance, in a disk diffusion assay against C. albicans, this compound (5 μ g/disk ) was more active than Microsclerodermin E (10 μ g/disk ), anhydrothis compound (50 μ g/disk ), and Microsclerodermin D (100 μ g/disk ). nih.gov This suggests that the specific combination of a chlorinated tryptophan derivative and the particular pyrrolidinone moiety in this compound is highly favorable for its antifungal properties.

The cytotoxic activities of the microsclerodermin family have also been evaluated against various cancer cell lines. Microsclerodermins F-I exhibited cytotoxicity against HCT-116 cell lines with IC₅₀ values of 1.8, 2.4, 1.0, and 1.1 μg/mL, respectively. nih.govresearchgate.net These compounds also displayed potent antifungal activity against C. albicans. nih.govresearchgate.net Notably, Microsclerodermin F was the most potent antifungal in this subset, with activity at 1.5 μ g/disk . nih.govresearchgate.net Microsclerodermins J and K have been reported to possess moderate antifungal activity. nih.gov

The table below summarizes the comparative biological potencies of various microsclerodermin analogs.

CompoundBiological ActivityPotency
This compound Antifungal (C. albicans)5 μ g/disk nih.gov
Microsclerodermin D Antifungal (C. albicans)100 μ g/disk nih.gov
Microsclerodermin E Antifungal (C. albicans)10 μ g/disk nih.gov
anhydrothis compound Antifungal (C. albicans)50 μ g/disk nih.gov
Microsclerodermin F Antifungal (C. albicans)1.5 μ g/disk nih.govresearchgate.net
Cytotoxicity (HCT-116)IC₅₀ = 1.8 μg/mL nih.govresearchgate.net
Microsclerodermin G Antifungal (C. albicans)3 μ g/disk nih.govresearchgate.net
Cytotoxicity (HCT-116)IC₅₀ = 2.4 μg/mL nih.govresearchgate.net
Microsclerodermin H Cytotoxicity (HCT-116)IC₅₀ = 1.0 μg/mL nih.govresearchgate.net
Antifungal (C. albicans)12 μ g/disk nih.govresearchgate.net
Microsclerodermin I Cytotoxicity (HCT-116)IC₅₀ = 1.1 μg/mL nih.govresearchgate.net
Antifungal (C. albicans)25 μ g/disk nih.govresearchgate.net

Identification of Pharmacophores and Key Residues for Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the microsclerodermin family, the pharmacophore can be deduced by analyzing the conserved and variable regions of their structures in conjunction with their biological activities.

The variability within the microsclerodermin family, and thus the key to their differing potencies, lies in the remaining three residues:

A modified tryptophan (Trp) derivative: In this compound, this is a chlorinated tryptophan. The presence and nature of the halogenation on the indole (B1671886) ring appear to be a significant contributor to its potent antifungal activity.

A polyhydroxylated β-amino acid: This residue shows considerable variation in its side chain across the different microsclerodermins. The degree of hydroxylation and the stereochemistry of these hydroxyl groups can influence the molecule's solubility and its interaction with biological targets.

An unusual pyrrolidinone-containing moiety: The structure and stereochemistry of this unit are also variable and have been shown to be critical for activity.

The cyclic nature of these peptides provides conformational rigidity, which is a common feature of many biologically active peptides. researchgate.net The key residues contributing to the pharmacophore are likely the variable components that decorate the conserved macrocyclic scaffold, allowing for specific interactions with the molecular target. For instance, the chlorinated indole ring of the tryptophan derivative in this compound likely forms a key interaction within the binding site of its target.

Impact of Stereochemistry on Biological Effects

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of natural products. mdpi.com The specific spatial arrangement of functional groups determines how a molecule interacts with its biological target, such as an enzyme or receptor, which are themselves chiral. mdpi.com

The importance of stereochemistry in the microsclerodermin family is highlighted by total synthesis studies. For example, the total synthesis of dehydromicrosclerodermin B and microsclerodermin J led to a revision of the originally proposed stereochemistry of the pyrrolidinone unit. nih.govd-nb.info The spectroscopic data of the synthetic compounds with the revised stereochemistry were in complete agreement with the naturally derived materials, whereas the initially proposed diastereomers would likely have exhibited different biological activities. nih.govd-nb.info An incorrect stereochemical assignment would result in a synthetic molecule with a different three-dimensional shape, leading to a poor fit with its biological target and consequently, a loss or reduction of biological potency.

While direct studies comparing the biological activity of all possible stereoisomers of this compound are not available, the general principles of stereochemistry in drug action strongly suggest that the naturally occurring stereoisomer is the most active. mdpi.com Any inversion of the chiral centers within the conserved GABOB residue, the polyhydroxylated β-amino acid, or the pyrrolidinone moiety would alter the peptide's conformation and its ability to bind effectively to its target, thereby diminishing its biological effects.

Rationalizing the Influence of Specific Amino Acid Substitutions

The diversity of the microsclerodermin family provides a natural library for studying the impact of specific amino acid substitutions on biological activity. By comparing the structures and potencies of different microsclerodermins, the influence of individual amino acid changes can be rationalized.

The substitution of the tryptophan derivative is a key determinant of activity. The presence of a chlorine atom on the indole ring of the tryptophan residue in this compound, as opposed to the non-halogenated tryptophan in other analogs, appears to enhance its antifungal activity. This suggests that the chlorine atom may be involved in a specific halogen bond or a hydrophobic interaction that strengthens the binding to its target.

Variations in the polyhydroxylated β-amino acid side chain also significantly affect potency. The differences in the length and hydroxylation pattern of this side chain among microsclerodermins F, G, H, and I correlate with their varying cytotoxic and antifungal activities. nih.govresearchgate.net These modifications alter the hydrophilic-lipophilic balance of the molecule, which can affect its ability to cross cell membranes and interact with its target.

The pyrrolidinone moiety is another site of influential substitutions. The structural differences in this part of the molecule between this compound and D, for example, contribute to the dramatic difference in their antifungal potency, with this compound being significantly more active. nih.gov

The table below illustrates some key amino acid substitutions and their resulting impact on the biological activity of selected microsclerodermins.

CompoundKey Amino Acid Feature(s)Observed Biological Activity
This compound Chlorinated TryptophanPotent antifungal against C. albicans nih.gov
Microsclerodermin D Chlorinated Tryptophan, different pyrrolidinone from CWeak antifungal against C. albicans nih.gov
Microsclerodermin F Different polyhydroxylated β-amino acid from G, H, IPotent antifungal and cytotoxic nih.govresearchgate.net

Computational Approaches in SAR Analysis (e.g., QSAR modeling)

Computational methods are increasingly used to complement experimental SAR studies. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov

While a specific QSAR model for this compound and its analogs is not yet published, the principles of QSAR can be applied to this family of compounds. A QSAR study on microsclerodermins would involve the following steps:

Data Collection: A dataset of microsclerodermin analogs with their corresponding biological activities (e.g., IC₅₀ values for cytotoxicity or MIC values for antifungal activity) would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each analog. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to develop a mathematical equation that relates the calculated descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A validated QSAR model for the microsclerodermin family could be used to:

Predict the biological activity of new, unsynthesized analogs.

Provide insights into the key structural features that govern activity, helping to refine the pharmacophore model.

Guide the design of more potent and selective analogs for future synthesis and testing.

Other computational approaches, such as molecular docking, could also be employed to simulate the binding of this compound and its analogs to a putative target protein. This would provide a three-dimensional model of the interaction and help to visualize the key binding interactions, further rationalizing the experimental SAR data.

Preclinical Research Models for Efficacy Assessment

In Vitro Cellular Models for Mechanistic Studies

In vitro models are fundamental for initial screening and for understanding the cellular and molecular mechanisms of a compound. These systems allow for controlled investigation of a compound's effects on specific cell types.

Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat surface, represents the initial step in evaluating a compound's cytotoxic or other cellular effects. core.ac.uk Research on Microsclerodermin C has indicated that it possesses low cytotoxic activity in this type of system. mdpi.com The primary bioactivity reported for this compound from in vitro studies is its antifungal effect, particularly against Candida albicans. nih.govresearchgate.netnih.govresearchgate.net This suggests that its mechanism of action may be more targeted toward fungal cells than mammalian cells.

Reported In Vitro Bioactivity of this compound
Assay TypeTarget Organism/CellFindingReference
Antifungal Assay (Disk Diffusion)Candida albicansActive at 5 µg/disk nih.gov
Cytotoxicity AssayNot specifiedLow cytotoxic activity mdpi.com

Advanced in vitro models, such as three-dimensional (3D) spheroids and organoids, offer a more physiologically relevant environment by mimicking the complex cell-cell and cell-matrix interactions of in vivo tissues. nih.govscribd.com These models are increasingly used in drug discovery to better predict clinical outcomes.

To date, there is no publicly available scientific literature detailing the evaluation of this compound in advanced 3D spheroid or organoid models. Such studies would be a critical next step to explore its potential efficacy in a more tissue-like context, particularly for applications beyond its established antifungal properties.

Two-Dimensional (2D) Cell Culture Systems

In Vivo Preclinical Animal Models (e.g., Rodent Models) for Efficacy

In vivo animal models are essential for assessing the systemic effects, efficacy, and pharmacodynamics of a drug candidate in a living organism before it can be considered for human trials. mdpi.com

The use of animal models that mimic human diseases allows researchers to evaluate whether a compound can produce a desired therapeutic effect. While other related marine peptides have undergone in vivo testing for activities such as anti-inflammatory effects, there are currently no published studies on the use of this compound in any preclinical animal models to assess its biological impact on specific diseases. nih.gov

Pharmacodynamic (PD) biomarkers are measurable indicators that show a drug has reached its target and produced a biological effect. Evaluating these biomarkers in animal models is crucial for understanding the relationship between the compound's concentration and its therapeutic activity. u-tokyo.ac.jp

There is no research available on the evaluation of pharmacodynamic biomarkers for this compound in preclinical in vivo models. Such studies would be necessary to establish proof of mechanism and to guide potential clinical development.

Challenges and Future Research Trajectories for Microsclerodermin C

Scalable Production and Supply Chain Optimization

A primary and recurrent challenge in the development of marine-derived natural products is ensuring a sufficient and sustainable supply for comprehensive preclinical and clinical evaluation. mdpi.com The intricate structure and low natural abundance of Microsclerodermin C necessitate advanced strategies for its production.

Enhancing Microbial Fermentation Yields

The identification of terrestrial myxobacteria as producers of microsclerodermins offers a significant advantage over the challenging and ecologically impactful harvesting of marine sponges. researchgate.netmarinespecies.org Fermentation of these microorganisms, such as Jahnella sp. and Sorangium cellulosum, provides a promising, renewable source. researchgate.netuni-saarland.de Future research efforts are being directed towards:

Strain Optimization: Genetic manipulation of the producing bacterial strains to enhance the expression of the microsclerodermin biosynthetic gene cluster (msc) is a key objective. researchgate.netuni-saarland.de This could involve the use of stronger promoters or the removal of regulatory elements that may limit production.

Process Optimization: Fine-tuning the conditions of large-scale fermentation is crucial for maximizing yields. core.ac.uk This includes optimizing nutrient composition, pH, temperature, and oxygen levels to create an ideal environment for microbial growth and secondary metabolite production.

Biosynthetic Pathway Engineering: A deeper understanding of the hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery that assembles this compound will enable targeted engineering of the pathway to improve efficiency and yield. researchgate.net

Advancements in Synthetic Methods for Large-Scale Production

Total chemical synthesis provides an alternative and complementary approach to microbial fermentation, offering the ability to produce not only the natural product but also designed analogs. nih.gov However, the chemical complexity of this compound makes its large-scale synthesis a formidable task. Key areas for future research include:

Efficient Synthetic Strategies: The development of highly efficient and convergent total synthesis routes is paramount. Methodologies such as solid-phase peptide synthesis (SPPS) are commonly employed for cyclic peptides, utilizing protecting groups to prevent unwanted side reactions. mdpi.comdntb.gov.ua

Innovative Chemical Methodologies: The exploration of novel coupling reagents and orthogonal protecting group strategies is needed to address the challenges posed by the unusual and sterically complex amino acid residues within the structure of this compound. researchgate.net

Modular Synthesis: The development of a modular synthetic route would not only facilitate the production of this compound but also enable the efficient synthesis of a library of analogs for structure-activity relationship (SAR) studies. researchgate.net

Comprehensive Mechanistic Elucidation and Target Validation

While initial studies have demonstrated the potent antifungal and cytotoxic properties of the microsclerodermin family, a detailed understanding of the specific molecular mechanisms of this compound is still in its early stages. Microsclerodermin A has been shown to inhibit NF-κB and induce apoptosis in pancreatic cancer cell lines, providing a foundational understanding. mdpi.com Future work must focus on:

Target Identification: A crucial next step is the definitive identification of the direct molecular target or targets of this compound. This can be achieved through techniques such as affinity-based protein profiling and chemical genetics.

Pathway Analysis: Once a target is validated, detailed studies are required to unravel the downstream signaling cascades affected by this compound. This will provide a clearer picture of how the compound exerts its biological effects.

Structural Biology: Determining the three-dimensional structure of this compound in complex with its biological target will offer profound insights into its mode of action and provide a rational basis for the design of more potent and selective derivatives.

Exploration of New Biological Activities and Therapeutic Applications

The known antifungal activity of this compound against pathogens like Candida albicans and its potential as an anticancer agent are the most prominent of its known biological effects. nih.govmdpi.com However, the structural uniqueness of marine cyclic peptides often correlates with a broad range of bioactivities. dntb.gov.ua Future research should therefore aim to:

Broaden the Scope of Screening: Systematic screening of this compound against a wider array of therapeutic targets is warranted. This includes panels of different cancer types, various viral pathogens, and assays for anti-inflammatory and immunomodulatory activity.

Investigate Novel Therapeutic Niches: The potential for this compound to address unmet medical needs, such as infections caused by drug-resistant fungi or cancers with limited treatment options, should be a key focus of these exploratory studies.

Development of Robust Preclinical Evaluation Paradigms

The transition from a promising lead compound to a clinical candidate requires rigorous preclinical evaluation. nih.gov The development of more predictive and physiologically relevant preclinical models is essential for assessing the therapeutic potential of this compound. This includes:

Advanced Cell Culture Models: Moving beyond traditional two-dimensional cell cultures to three-dimensional models, such as spheroids and organoids, which more closely mimic the in vivo environment.

Relevant Animal Models: The use of appropriate animal models that accurately reflect human disease is critical for evaluating in vivo efficacy, pharmacokinetics, and toxicology.

Biomarker Development: The identification of predictive biomarkers that correlate with the response to this compound could enable patient stratification and personalized medicine approaches in future clinical trials.

Synergistic Combinations with Other Therapeutic Agents

A common strategy to enhance therapeutic efficacy and overcome drug resistance is the use of combination therapies. Investigating the potential of this compound to act synergistically with other therapeutic agents is a promising avenue for future research.

Combination with Antifungal Drugs: Studies exploring the combination of this compound with established antifungal agents could reveal synergistic effects, potentially leading to lower effective doses and a reduced likelihood of resistance. mdpi.comresearchgate.net

Combination with Anticancer Therapies: In the context of oncology, evaluating this compound in combination with standard chemotherapeutics or targeted agents may enhance tumor cell killing and overcome resistance mechanisms. researchgate.netnih.gov

Mechanistic Studies of Synergy: When synergistic interactions are observed, it is crucial to elucidate the underlying molecular mechanisms to optimize the design of combination regimens.

Integration of Omics Technologies in Research

The comprehensive study of this compound and its biosynthetic machinery is increasingly reliant on the integration of various "omics" technologies. These high-throughput methods provide a holistic view of the biological processes from the genetic blueprint to the final metabolic products. metwarebio.comiarc.fr

Genomics and Genome Mining: The foundational breakthrough in this compound research was the application of genomics. Through a retro-biosynthetic approach, researchers mined the genomes of producing myxobacteria, such as Sorangium cellulosum and Jahnella sp., to identify the microsclerodermin biosynthetic gene cluster (BGC), designated as the 'msc' cluster. researchgate.netnih.gov This was a critical step, as it provided the genetic blueprint for how the molecule is assembled and confirmed that myxobacteria, not the sponge, are the likely original producers. researchgate.netcore.ac.uk Comparative genomics has also been instrumental, revealing that differences in the msc gene clusters between various producing strains account for the structural diversity observed in the microsclerodermin family. uni-saarland.de

Future Omics Applications: While genomics has laid the groundwork, a multi-omics approach is essential to fully unravel the complexities of microsclerodermin production.

Transcriptomics: This technology can reveal when and under what conditions the 'msc' genes are transcribed into RNA. By comparing the transcriptomes of high- and low-producing strains or cells grown under different conditions, researchers can identify regulatory elements and transcription factors that control the activation of the BGC. researchgate.netescholarship.org This knowledge is crucial for rationally engineering strains for higher yields.

Proteomics: This involves the large-scale study of proteins, the functional machinery of the cell. Proteomic analysis can quantify the expression levels of the biosynthetic enzymes (the PKS/NRPS and tailoring enzymes) encoded by the msc BGC. escholarship.orgmdpi.com It can ensure that all necessary enzymes are being produced in the correct ratios for efficient biosynthesis, which is a common bottleneck in natural product synthesis.

Integrating these omics datasets offers a powerful, systems-biology perspective, linking genetic potential with functional output and metabolic activity to create a comprehensive model of this compound biosynthesis. metwarebio.comresearchgate.net

Biosynthetic Engineering for Diversification and Yield Enhancement

The identification of the msc BGC in genetically tractable myxobacteria is a critical prerequisite for applying synthetic biology and metabolic engineering techniques. researchgate.netcore.ac.uk The goal is two-fold: to increase the production yield to ensure a sustainable supply for further research and to generate novel, structurally diverse analogs with potentially improved therapeutic properties. mdpi.com

Yield Enhancement: The native production levels of microsclerodermins, like many bacterial natural products, may be low. core.ac.uk Engineering the producer strain is a promising strategy to overcome this limitation. Key approaches include:

Heterologous Expression: The entire msc BGC can be cloned and transferred into a well-characterized, fast-growing, and high-yielding host organism, such as Myxococcus xanthus or other engineered Streptomyces species. nih.govfrontiersin.orgnih.gov This removes the biosynthetic pathway from its complex native regulatory network, potentially leading to higher production. pnas.orgnih.gov

Promoter Engineering: The native promoters controlling the expression of the msc cluster can be replaced with strong, constitutive promoters to drive high levels of gene transcription and, consequently, enzyme production. pnas.org

Diversification: The modular nature of the hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) assembly line that builds this compound is ideal for biosynthetic engineering. nih.govsecondarymetabolites.org By modifying the enzymes within the msc BGC, new derivatives can be created.

Gene (from Jahnella sp.)Proposed FunctionPotential Engineering Application
mscA-D, mscGPolyketide Synthases (PKS)Modify modules to incorporate different extender units, altering the polyketide-derived side chain (R5 group).
mscF, mscH, mscINon-Ribosomal Peptide Synthetases (NRPS)Swap or modify modules to incorporate different amino acids into the peptide backbone.
mscLTryptophan HalogenaseInactivate the gene to prevent chlorination; swap with halogenases that use bromine to create brominated analogs.
mscMFe(II)/α-ketoglutarate-dependent oxygenaseModify or inactivate to alter hydroxylations on the molecule.
mscNMethyltransferaseInactivate to prevent methylation or swap with other methyltransferases for different methylation patterns.
mscJThioesterase IIModify to improve cyclization efficiency and release of the final product from the enzymatic assembly line.

Table based on data from the MIBiG database and Hoffmann et al., 2013. nih.govsecondarymetabolites.orgh1.co

By combining these strategies—such as inactivating the halogenase (mscL) or swapping an NRPS module (mscF) in a high-yielding heterologous host—it is possible to generate a library of novel microsclerodermin analogs. This approach, often termed "combinatorial biosynthesis," can produce compounds that are difficult or impossible to create through traditional chemical synthesis, accelerating the discovery of new drug leads. mdpi.com

Conclusion

Summary of Key Research Findings on Microsclerodermin C

This compound is a cyclic hexapeptide that was first isolated from the marine sponge Microscleroderma sp. ird.fr It is part of a larger family of related compounds, the microsclerodermins, which have been a subject of interest due to their notable biological activities. acs.orgdovepress.com Research has primarily highlighted the potent antifungal properties of these compounds. acs.orgdovepress.comnih.gov

Initially discovered in marine sponges, it was later found that terrestrial myxobacteria also produce microsclerodermins. acs.orgnih.gov This discovery was significant as it suggested that the true producers of these compounds might be symbiotic bacteria within the sponges. acs.orgresearchgate.net This finding opens up more accessible avenues for the production of microsclerodermins through fermentation of these terrestrial bacteria, which are more amenable to laboratory cultivation and genetic modification. acs.orgnih.gov

Structurally, microsclerodermins are complex peptides. acs.org The core structure is a 23-membered ring composed of six amino acids. u-tokyo.ac.jp Variations in the amino acid residues and other moieties give rise to the different members of the microsclerodermin family. acs.orgu-tokyo.ac.jp

In terms of biological activity, beyond their antifungal effects, some microsclerodermins have demonstrated potential as anticancer agents. For instance, Microsclerodermin A has been shown to inhibit the NF-κB pathway and induce apoptosis in pancreatic cancer cell lines. nih.govresearchgate.netresearchgate.net While research on this compound specifically is less extensive than on some of its analogues, its structural similarity suggests it may possess similar valuable bioactivities. mdpi.com

Perspectives on the Significance of this compound in Drug Discovery

The unique chemical scaffold of the microsclerodermins, including this compound, makes them attractive candidates for drug discovery and development. dovepress.com The emergence of drug-resistant fungal infections necessitates the discovery of new antifungal agents with novel mechanisms of action, and marine natural products like the microsclerodermins represent a promising source. dovepress.com

The discovery that myxobacteria can produce these compounds is a crucial development. acs.orgnih.govresearchgate.net It addresses the "supply problem" often encountered with marine natural products, where the original organism is difficult to collect in large quantities. The ability to produce microsclerodermins through fermentation of terrestrial bacteria could provide a sustainable and scalable source for further preclinical and clinical evaluation. acs.orgnih.govresearchgate.net

The cytotoxic and apoptosis-inducing activities observed for other members of the microsclerodermin family, such as Microsclerodermin A against pancreatic cancer cells, underscore the potential of this class of compounds in oncology. nih.govresearchgate.netresearchgate.net The structural novelty of this compound suggests it could interact with novel cellular targets, potentially overcoming existing drug resistance mechanisms.

Identification of Promising Avenues for Continued Academic Inquiry

Further research into this compound and its related compounds is warranted in several key areas. A primary focus should be on elucidating the specific mechanism of action for its antifungal and potential anticancer activities. Understanding how these molecules interact with their cellular targets is crucial for their development as therapeutic agents.

A comprehensive evaluation of the biological activity of this compound against a wider range of fungal pathogens and cancer cell lines is needed. This would help to define its spectrum of activity and identify the most promising therapeutic applications.

Investigating the biosynthesis of microsclerodermins in myxobacteria is another important research direction. acs.orgnih.govresearchgate.net A deeper understanding of the biosynthetic gene clusters could enable the use of synthetic biology approaches to generate novel analogues with improved potency, selectivity, and pharmacokinetic properties.

Finally, structure-activity relationship (SAR) studies would be highly valuable. By systematically modifying the structure of this compound and other microsclerodermins, it may be possible to identify the key structural features responsible for their biological activity and to design more potent and specific derivatives.

Q & A

Q. How is Microsclerodermin C structurally characterized, and what analytical methods are essential for confirming its configuration?

Structural characterization of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution electrospray ionization mass spectrometry (HRESIMS), and Marfey’s method for absolute configuration determination. Key steps include:

  • NMR Analysis : Assigning ¹H and ¹³C chemical shifts to identify amino acid residues and cyclic peptide chains. For example, downfield shifts in specific carbons (e.g., δC 71.3 for C-45 in microsclerodermin K) help confirm hydroxylation patterns .
  • Marfey’s Method : Acid hydrolysis followed by derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) resolves the absolute configuration of chiral centers, such as the 2R configuration in tryptophan residues .
  • HRESIMS : Validates molecular formulas (e.g., C₄₆H₆₀N₈O₁₃ for microsclerodermin K) .

Q. What experimental protocols are used to evaluate the antifungal activity of this compound?

Antifungal activity is assessed via the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method. Key steps include:

  • Strain Selection : Testing against Candida albicans, Cryptococcus neoformans, and other pathogenic fungi .
  • Dose-Response Curves : Determining minimum inhibitory concentrations (MICs) through serial dilution.
  • Controls : Including positive controls (e.g., fluconazole) and solvent controls to validate results .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Reproducibility requires detailed documentation of:

  • Reaction Conditions : Solvent systems, temperature, and catalysts (e.g., anhydrous conditions for cyclization) .
  • Purification Methods : HPLC or column chromatography parameters for isolating pure compounds .
  • Supporting Data : Full spectral data (NMR, IR, UV) and HRESIMS must be included in supplementary materials, following journal guidelines such as those from the Beilstein Journal of Organic Chemistry .

Advanced Research Questions

Q. How should researchers address contradictions in published NMR data for this compound analogs?

Discrepancies, such as those observed in microsclerodermin J’s ¹³C NMR data , require:

  • Cross-Validation : Repeating experiments under identical conditions and comparing results with structural analogs (e.g., microsclerodermins A and B) .
  • Advanced Techniques : Utilizing 2D NMR (e.g., COSY, HMBC) to resolve ambiguous assignments .
  • Transparency : Clearly annotating deviations in publications and providing raw data in supplementary materials .

Q. What strategies optimize the total synthesis of this compound to improve yield and scalability?

Optimization involves:

  • Modular Synthesis : Breaking the molecule into smaller fragments (e.g., pyrrolidone-NMeGly-Trp-Gly) for stepwise coupling .
  • Catalyst Screening : Testing palladium or enzyme-mediated catalysts for stereoselective bond formation.
  • Process Analytics : In-line FTIR or mass spectrometry to monitor reaction progress and minimize byproducts .

Q. How can structure-activity relationship (SAR) studies identify functional groups critical to this compound’s bioactivity?

SAR strategies include:

  • Analog Synthesis : Systematically modifying hydroxylation patterns (e.g., C-45 in microsclerodermin K) and testing antifungal potency .
  • Computational Modeling : Docking studies to predict interactions with fungal membrane targets (e.g., ergosterol biosynthesis enzymes).
  • Bioassay Correlations : Linking MIC values to specific structural features using multivariate regression analysis .

Methodological Best Practices

  • Literature Review : Use systematic searches in PubMed and SciFinder, avoiding non-peer-reviewed sources like WebMD .
  • Data Presentation : Follow journal-specific guidelines for figures (e.g., limited chemical structures in tables of content) .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.